molecular formula C20H26FNO2 B5373250 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-N-methyl-2-propanamine

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-N-methyl-2-propanamine

Cat. No. B5373250
M. Wt: 331.4 g/mol
InChI Key: CQWXATHCZOZKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-N-methyl-2-propanamine, commonly known as 2C-E, is a synthetic psychoactive substance belonging to the phenethylamine class of drugs. It was first synthesized in 1977 by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-E is a potent psychedelic drug that is known for its profound and long-lasting effects on the mind and body.

Mechanism of Action

The exact mechanism of action of 2C-E is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Serotonin is a neurotransmitter that regulates mood, cognition, and perception. By binding to serotonin receptors, 2C-E alters the activity of certain brain regions, leading to changes in perception, thought, and emotion.
Biochemical and physiological effects:
The effects of 2C-E on the body and mind are complex and varied. It is known to produce profound changes in sensory perception, including alterations in visual, auditory, and tactile sensations. It can also induce changes in thought processes, leading to altered states of consciousness and profound introspection. Physiologically, 2C-E can cause changes in heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

One advantage of using 2C-E in laboratory experiments is its potency and long-lasting effects. This allows researchers to study the drug's effects in a controlled setting, without the need for repeated dosing. However, one limitation of using 2C-E is its potential for toxicity and adverse effects, which must be carefully monitored and controlled.

Future Directions

There are many potential future directions for research on 2C-E and other psychedelic drugs. One area of interest is the development of new treatments for mental health disorders, such as depression and anxiety. Another area of research is the use of psychedelic drugs in the treatment of addiction, particularly to substances such as opioids and alcohol. Finally, there is growing interest in the use of psychedelic drugs to enhance creativity, spirituality, and personal growth.

Synthesis Methods

The synthesis of 2C-E involves the condensation of 3,4-dimethoxyphenylacetone with 4-fluoroamphetamine, followed by reduction of the resulting imine with sodium borohydride. The final product is obtained through purification by recrystallization.

Scientific Research Applications

2C-E has been the subject of extensive research in the fields of pharmacology and neuroscience. It has been used as a tool for studying the mechanisms of action of psychedelic drugs and their effects on the brain. In particular, 2C-E has been found to activate the serotonin 2A receptor, which is known to play a key role in the psychedelic experience.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluorophenyl)-N-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FNO2/c1-15(13-16-5-8-18(21)9-6-16)22(2)12-11-17-7-10-19(23-3)20(14-17)24-4/h5-10,14-15H,11-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWXATHCZOZKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)N(C)CCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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